Cas no 1448314-05-3 (sodium 2-cyano-3-4-(diphenylamino)-2-methoxyphenylprop-2-enoate)

sodium 2-cyano-3-4-(diphenylamino)-2-methoxyphenylprop-2-enoate 化学的及び物理的性質
名前と識別子
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- 2-Propenoic acid, 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]-, sodium salt (1:1)
- sodium 2-cyano-3-4-(diphenylamino)-2-methoxyphenylprop-2-enoate
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sodium 2-cyano-3-4-(diphenylamino)-2-methoxyphenylprop-2-enoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-219316-0.05g |
sodium 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate |
1448314-05-3 | 0.05g |
$1450.0 | 2023-09-16 | ||
1PlusChem | 1P02AFVA-100mg |
sodium 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate |
1448314-05-3 | 95% | 100mg |
$2222.00 | 2024-06-20 | |
1PlusChem | 1P02AFVA-50mg |
sodium 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate |
1448314-05-3 | 95% | 50mg |
$1854.00 | 2024-06-20 | |
Enamine | EN300-219316-0.1g |
sodium 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate |
1448314-05-3 | 0.1g |
$1747.0 | 2023-09-16 | ||
Aaron | AR02AG3M-50mg |
sodium 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate |
1448314-05-3 | 95% | 50mg |
$2019.00 | 2023-12-16 | |
Aaron | AR02AG3M-100mg |
sodium 2-cyano-3-[4-(diphenylamino)-2-methoxyphenyl]prop-2-enoate |
1448314-05-3 | 95% | 100mg |
$2428.00 | 2023-12-16 |
sodium 2-cyano-3-4-(diphenylamino)-2-methoxyphenylprop-2-enoate 関連文献
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
sodium 2-cyano-3-4-(diphenylamino)-2-methoxyphenylprop-2-enoateに関する追加情報
Introduction to Sodium 2-cyano-3-4-(diphenylamino)-2-methoxyphenylprop-2-enoate (CAS No. 1448314-05-3)
Sodium 2-cyano-3-4-(diphenylamino)-2-methoxyphenylprop-2-enoate (CAS No. 1448314-05-3) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its complex molecular structure, exhibits a unique set of chemical properties that make it a promising candidate for various biochemical applications. The presence of functional groups such as the cyano group, diphenylamino moiety, and methoxy group contributes to its distinctive reactivity and potential biological activity.
The compound's molecular formula and structural configuration are critical in understanding its behavior in different chemical environments. The sodium salt form enhances its solubility in polar solvents, making it more accessible for formulation and application in biochemical assays. This solubility profile is particularly advantageous for in vitro studies, where precise control over concentrations is essential for obtaining reliable experimental outcomes.
Recent advancements in medicinal chemistry have highlighted the importance of multifunctional compounds that can interact with multiple biological targets simultaneously. Sodium 2-cyano-3-4-(diphenylamino)-2-methoxyphenylprop-2-enoate fits this criterion well, as its structural features suggest potential interactions with enzymes and receptors involved in various metabolic pathways. For instance, the diphenylamino group is known to be a common pharmacophore in drugs targeting central nervous system disorders, while the cyano group can influence electron distribution and reactivity.
In the context of drug discovery, this compound has been investigated for its potential role in modulating inflammatory responses and oxidative stress. Studies have shown that derivatives with similar structural motifs can exhibit anti-inflammatory properties by inhibiting key pro-inflammatory cytokines. The methoxy group in Sodium 2-cyano-3-4-(diphenylamino)-2-methoxyphenylprop-2-enoate may further enhance its bioavailability and metabolic stability, contributing to prolonged activity in biological systems.
The synthesis of this compound involves multi-step organic reactions, requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution, are often employed to construct the complex core structure efficiently. The introduction of the cyano group at the propenoate position adds a layer of complexity to the synthesis but also contributes to the compound's unique pharmacological profile.
Evaluation of Sodium 2-cyano-3-4-(diphenylamino)-2-methoxyphenylprop-2-enoate has been conducted through both computational modeling and experimental validation. Molecular docking studies have predicted potential binding interactions with target proteins, providing insights into its mechanism of action. These predictions are supported by experimental data obtained from enzyme inhibition assays and cell-based assays, which have demonstrated dose-dependent effects on relevant biological pathways.
The compound's potential applications extend beyond traditional pharmaceuticals into the realm of agrochemicals and specialty chemicals. Its structural versatility allows for modifications that could enhance its efficacy as a plant growth regulator or a precursor in synthesizing more complex molecules with tailored properties. Such adaptability underscores the importance of developing versatile building blocks like Sodium 2-cyano-3-4-(diphenylamino)-2-methoxyphenylprop-2-enoate in modern chemical research.
Ongoing research is focused on optimizing synthetic routes to improve scalability and cost-effectiveness without compromising purity. Collaborative efforts between academic institutions and industrial partners are essential for translating laboratory findings into commercially viable products. The integration of green chemistry principles into synthetic methodologies will further enhance sustainability while maintaining high-quality output.
The regulatory landscape for new chemical entities like Sodium 2-cyano-3-4-(diphenylamino)-2-methoxyphenylprop-2-enoate is stringent but well-defined, ensuring that only compounds with demonstrated safety and efficacy reach the market. Preclinical studies are conducted to assess toxicity profiles, pharmacokinetics, and pharmacodynamics before human trials commence. This rigorous process guarantees that only promising candidates advance to clinical development stages.
In conclusion, Sodium 2-cyano-3-4-(diphenylamino)-2-methoxyphenylprop-2-enoate represents a significant advancement in synthetic organic chemistry with broad implications for pharmaceutical innovation. Its unique structural features offer opportunities for developing novel therapeutics targeting various diseases. As research continues to uncover new applications for this compound, it will undoubtedly play an important role in shaping future developments within the chemical and life sciences industries.
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